molecular formula C11H12N2OS B12829167 [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine

[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine

Cat. No.: B12829167
M. Wt: 220.29 g/mol
InChI Key: MVURMIYXBWLVRX-UHFFFAOYSA-N
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Description

[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a phenoxymethyl group attached to the thiazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine typically involves the reaction of 2-bromo-1-(phenoxymethyl)thiazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method enhances the efficiency and scalability of the production process. The use of catalysts and optimized reaction conditions further improves the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 25-80°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents and temperatures between 0-50°C.

    Substitution: Nucleophiles such as amines, thiols; reaction conditions include solvents like dichloromethane or acetonitrile and temperatures between 20-60°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and studies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in different industrial processes, including the manufacture of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxymethyl group allows the compound to bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial activity. The thiazole ring also plays a crucial role in stabilizing the compound and enhancing its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetic acid
  • [2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid
  • [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Uniqueness

Compared to similar compounds, [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential biological activity. The combination of the phenoxymethyl and thiazole groups provides a distinct structure that allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

[2-(phenoxymethyl)-1,3-thiazol-4-yl]methanamine

InChI

InChI=1S/C11H12N2OS/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10/h1-5,8H,6-7,12H2

InChI Key

MVURMIYXBWLVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=CS2)CN

Origin of Product

United States

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